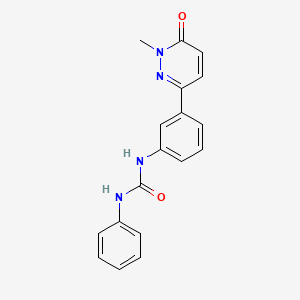
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” is a synthetic organic compound that may have potential applications in medicinal chemistry and pharmaceutical research. The structure consists of a piperidine ring, a benzyl group, and a formylphenoxyacetamide moiety, which suggests it could interact with biological targets in a specific manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” likely involves multiple steps:
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step might involve a benzylation reaction using benzyl chloride or benzyl bromide in the presence of a base.
Attachment of the Formylphenoxyacetamide Moiety: This could be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-formylphenoxyacetic acid or its derivative.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group could be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the benzyl ring.
Applications De Recherche Scientifique
This compound could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a drug candidate for targeting specific biological pathways.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action would depend on its interaction with biological targets. It might bind to specific receptors or enzymes, modulating their activity. The piperidine ring and benzyl group could play crucial roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-hydroxyphenoxy)acetamide
- N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
The presence of the formyl group in “N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” might confer unique reactivity and binding properties compared to its analogs with different substituents on the phenoxy ring.
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-14-17-8-10-18(11-9-17)27-15-20(25)22-19-7-4-12-23(21(19)26)13-16-5-2-1-3-6-16/h1-3,5-6,8-11,14,19H,4,7,12-13,15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWANGCVYSBKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-methylphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2387540.png)

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)



![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)



![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)


